![molecular formula C42H36N10O10S B1168215 (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1223404-88-3](/img/structure/B1168215.png)

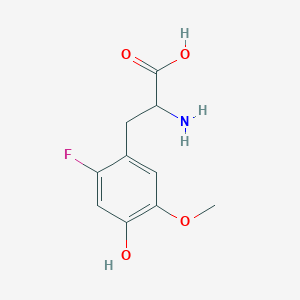

(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical strategies. A significant example is the creation of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines, which have shown potent activity against Mycobacterium tuberculosis. These compounds are synthesized through a series of steps, starting with the design and synthesis of novel derivatives, followed by comprehensive structure–activity relationship studies (Sutherland et al., 2022). Another approach is the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various heterocyclic amines, leading to different pyrazolo[1,5-a]pyrimidines (Abdelhamid & Gomha, 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. For example, the chiral center at the substituted atom of the tetrahydrofuranyl ring in similar compounds indicates the importance of stereochemistry in these molecules. The molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds, such as SCH 442416, display high affinity and selectivity for human adenosine receptors, showcasing the significance of the molecular structure in targeting specific biological receptors (Kumar et al., 2011).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine compounds undergo various chemical reactions, contributing to their diverse chemical properties. A novel method for their synthesis involves a one-pot regioselective approach under ultrasound irradiation, demonstrating the innovative techniques applied in creating these compounds (Kaping, Helissey, & Vishwakarma, 2020). Additionally, the efficient access to 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines through SNAr and Suzuki cross-coupling reactions highlights the versatility in modifying these compounds for various applications (Jismy et al., 2020).

Physical Properties Analysis

The physical properties, such as phase behavior and fluorescent characteristics, are pivotal in the application of pyrazolo[1,5-a]pyrimidine derivatives. For instance, the compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex exhibit unique phase behaviors and fluorescent properties, which are essential for their potential use in optical materials and sensors (Hiscock et al., 2019).

Applications De Recherche Scientifique

Hybrid Catalysts in Medicinal Chemistry

The pyranopyrimidine core, closely related to pyrazolo[1,5-a]pyrimidine structures, is identified as a key precursor for medicinal and pharmaceutical industries due to its bioavailability and synthetic applications. Recent research emphasizes the role of hybrid catalysts in the development of these scaffolds, highlighting their applicability in creating lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023).

Green Synthesis of Complex Molecules

The construction of fused heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, utilizes multi-component reactions (MCRs) for an atom-economical, straightforward, and eco-friendly synthesis approach. This method underscores the potential of pyrazolo[1,5-a]pyrimidine and related structures in developing novel pharmaceuticals through efficient synthesis techniques (Dhanalakshmi, Jeya, Anbarasu, & Sivamurugan, 2021).

Biological Properties and Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, displaying a broad range of medicinal properties. Its utility as a building block for drug-like candidates includes applications across various therapeutic areas, such as anticancer, CNS agents, anti-infectious, and anti-inflammatory treatments. The structure-activity relationship (SAR) studies of this scaffold provide a fertile ground for medicinal chemists to develop potential drug candidates, suggesting a significant scope for further exploration (Cherukupalli et al., 2017).

Optoelectronic Materials

Research on quinazolines and pyrimidines, which share structural similarities with pyrazolo[1,5-a]pyrimidine derivatives, illustrates their potential in creating optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, offer significant value for the development of novel materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This indicates the versatility of such heterocyclic compounds beyond pharmaceutical applications, extending into material sciences (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Propriétés

IUPAC Name |

5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5/c17-10-3-4-12(18)11(8-10)14-2-1-6-22(14)15-5-7-23-16(21-15)13(19)9-20-23/h3-5,7-9,14H,1-2,6,19H2/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTNLXBVYHOZQI-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N)C4=C(C=CC(=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)N)C4=C(C=CC(=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine | |

CAS RN |

1223404-88-3 |

Source

|

| Record name | 5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Q4FL3GH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzothiazolesulfonic acid, 6-methyl-2-[4-[[2-oxo-1-[[(4-sulfo-1-naphthalenyl)amino]carbonyl]propyl]azo]-3-sulfophenyl]-, ammonium sodium salt](/img/structure/B1168135.png)